molecular formula C20H20ClFN2O2 B4567431 N-(3-chloro-2-methylphenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide

N-(3-chloro-2-methylphenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide

Cat. No.: B4567431
M. Wt: 374.8 g/mol
InChI Key: UBDQBPBZIJOPTE-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring substituted with a 3-chloro-2-methylphenyl group and a 3-fluorobenzoyl group

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological molecules and potential bioactivity.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 3-Chloro-2-Methylphenyl Group: This step involves the substitution of the piperidine ring with the 3-chloro-2-methylphenyl group using a suitable reagent, such as a halogenated aromatic compound.

    Introduction of the 3-Fluorobenzoyl Group: The final step involves the acylation of the piperidine ring with the 3-fluorobenzoyl group using a reagent like 3-fluorobenzoyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: The aromatic rings in the compound can undergo substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Receptors: The compound may bind to specific receptors in the body, modulating their activity.

    Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting biochemical pathways.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide: Similar structure but lacks the methyl group on the phenyl ring.

    N-(3-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide: Similar structure but with the fluorine atom on a different position of the benzoyl group.

Uniqueness

N-(3-chloro-2-methylphenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both the 3-chloro-2-methylphenyl and 3-fluorobenzoyl groups may confer distinct properties compared to other similar compounds.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN2O2/c1-13-17(21)6-3-7-18(13)23-19(25)14-8-10-24(11-9-14)20(26)15-4-2-5-16(22)12-15/h2-7,12,14H,8-11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDQBPBZIJOPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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